N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3-thiazolidin-2,4-dione core modified with a (5Z)-furan-2-ylmethylidene substituent and linked via a propanamide chain to a 1,1-dioxido-2,3-dihydrothiophene moiety. The furan and dihydrothiophene-1,1-dioxide groups introduce electronic and steric variations that influence reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C15H14N2O6S2 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C15H14N2O6S2/c18-13(16-10-4-7-25(21,22)9-10)3-5-17-14(19)12(24-15(17)20)8-11-2-1-6-23-11/h1-2,4,6-8,10H,3,5,9H2,(H,16,18)/b12-8- |
InChI Key |
GWZXCIXEOWJOFW-WQLSENKSSA-N |
Isomeric SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)/C(=C/C3=CC=CO3)/SC2=O |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=O |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with significant potential in various biological applications. Its unique structural features—incorporating a dioxido-dihydrothiophene ring and a thiazolidinyl-propanamide moiety—make it an interesting subject for research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O5S2 |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-(furan-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide |
| InChI Key | GHCMOMYPQOKBBV-QSJINSDNSA-N |
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit notable antioxidant activities. Studies on related thiazolidine derivatives have shown their ability to inhibit lipid peroxidation and scavenge free radicals. For instance, derivatives containing sulfur atoms have demonstrated enhanced antioxidant profiles compared to their oxygen counterparts .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Thiazolidine derivatives have been reported to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. In vitro studies have indicated that compounds with thiazolidine moieties can significantly inhibit the proliferation of cancer cells such as HeLa and A549 cells . The IC50 values for these compounds were found to be lower than those of established chemotherapeutics like irinotecan, indicating promising efficacy.
The mechanism of action for this compound likely involves the modulation of specific enzyme activities or receptor interactions. Molecular docking studies suggest that the compound may bind effectively to various biological targets, influencing pathways related to cell growth and apoptosis .
Study 1: Antioxidant Evaluation
A study evaluating the antioxidant capacity of related compounds showed that the presence of sulfur significantly enhanced the inhibition of lipid peroxidation in vitro. The results indicated that the thiazolidine derivatives exhibited higher reactivity towards free radicals compared to other analogs .
Study 2: Anticancer Efficacy
In another investigation focusing on anticancer activity, a series of thiazolidine derivatives were synthesized and tested against multiple cancer cell lines. The study revealed that one particular derivative had an IC50 value of 6.09 µM against PTP1B (Protein Tyrosine Phosphatase 1B), indicating its potential as a therapeutic agent in cancer treatment .
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Activity
Research indicates that compounds similar to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide exhibit significant antioxidant properties. These properties are crucial for developing drugs aimed at combating oxidative stress-related diseases, including cancer and neurodegenerative disorders .
1.2 Anti-inflammatory Potential
In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor. This enzyme plays a significant role in the inflammatory process, and inhibitors can be beneficial in treating conditions like asthma and arthritis. The structure of the compound allows for effective binding to the active site of the enzyme, potentially leading to reduced inflammation .
1.3 Antimicrobial Properties
The compound has shown promise in preliminary antimicrobial assays against various pathogens. Its unique thiophene and thiazolidinone moieties contribute to its ability to disrupt microbial cell functions, making it a candidate for further development into antimicrobial agents .
Material Science Applications
2.1 Polymer Synthesis
this compound can be utilized in the synthesis of new polymeric materials. Its functional groups can participate in various polymerization reactions, leading to materials with tailored properties for specific applications such as drug delivery systems and biodegradable plastics .
2.2 Photochemical Applications
The furan moiety within the compound can absorb UV light and may be used in photochemical applications. This property is particularly valuable in designing light-sensitive materials or coatings that respond to environmental stimuli .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in the substituents on the thiazolidinone ring or the propanamide linker. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups: The 1,1-dioxido group in the target compound enhances solubility in polar solvents compared to non-sulfonated analogues (e.g., thiophene derivatives in ).
- Aromatic Substituents: Furan-2-ylmethylidene (target) vs.
- Bioisosteric Replacements : Replacement of the dihydrothiophene-1,1-dioxide with a phenyl group (as in ) reduces metabolic stability due to decreased oxidation resistance .
Physicochemical Properties
Note: The furan ring in the target compound contributes to lower LogP and higher polarity than benzylidene derivatives .
Preparation Methods
The dihydrothiophene sulfonamide fragment serves as the foundational substrate for subsequent coupling reactions. The synthesis begins with the functionalization of a thiophene ring to introduce the 1,1-dioxido group. As reported in analogous systems, thiophene derivatives are oxidized using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to yield the 2,3-dihydrothiophene-1,1-dioxide core . Sulfonamide introduction is achieved via nucleophilic substitution, where the dihydrothiophene oxide reacts with benzenesulfonyl chloride in the presence of a base such as triethylamine (TEA). The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at room temperature, yielding N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzenesulfonamide .
Key Reaction Conditions:
-
Oxidation: H₂O₂ (30%), 0°C, 4 h (yield: 85–90%)
-
Sulfonylation: Benzenesulfonyl chloride (1.2 eq), TEA (2 eq), THF, 25°C, 12 h (yield: 78%)
Preparation of 5-(Furan-2-ylmethylidene)-Thiazolidine-2,4-dione
The thiazolidine-2,4-dione ring with a Z-configured furan-2-ylmethylidene substituent is synthesized via Knoevenagel condensation. Thiazolidine-2,4-dione reacts with furfural in the presence of a catalytic base, such as piperidine or ammonium acetate, under microwave irradiation . This method significantly reduces reaction time (20–30 minutes) compared to conventional heating (6–8 hours) while improving yields (92% vs. 75%) . The Z-configuration of the exocyclic double bond is confirmed via ¹H-NMR coupling constants (J = 10–12 Hz) and NOESY spectroscopy .
Optimized Microwave-Assisted Protocol:
-
Reagents: Thiazolidine-2,4-dione (1 eq), furfural (1.1 eq), piperidine (5 mol%)
-
Conditions: 150 W, 80°C, 25 minutes, solvent-free
-
Yield: 92%
-
Purity: >98% (HPLC)
Coupling via the Propanamide Linker
The final step involves conjugating the dihydrothiophene sulfonamide with the thiazolidinedione derivative through a propanamide spacer. This is achieved by reacting 3-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide with 5-(furan-2-ylmethylidene)-thiazolidine-2,4-dione in acetonitrile using TEA as a base . The reaction proceeds via nucleophilic acyl substitution, with the thiazolidinedione nitrogen attacking the chloro-propanamide intermediate. Refluxing for 12–16 hours ensures complete conversion, followed by precipitation in ice-water and recrystallization from methanol .
Representative Procedure:
-
Reagents:
-
3-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide (1 eq)
-
5-(Furan-2-ylmethylidene)-thiazolidine-2,4-dione (1.05 eq)
-
TEA (2.5 eq), acetonitrile, reflux (82°C), 14 h
-
-
Workup: Evaporation, ice-water quench, filtration, recrystallization (MeOH)
-
Yield: 68–72%
-
Characterization: ¹H-NMR (δ 7.85 ppm, d, J = 12 Hz, CH=C), IR (1745 cm⁻¹, C=O)
Comparative Analysis of Synthetic Routes
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Reaction Time | 14–16 hours | 25 minutes |
| Yield | 68–72% | 92% |
| Purity (HPLC) | 95% | 98% |
| Energy Consumption | High | Low |
| Byproduct Formation | Moderate (5–8%) | Minimal (<2%) |
Microwave irradiation enhances reaction efficiency by enabling rapid heating and reducing side reactions, making it the preferred method for constructing the thiazolidinedione core .
Mechanistic Insights and Stereochemical Control
The Z-configuration of the furan-2-ylmethylidene group is critical for biological activity and is governed by reaction kinetics. Under microwave conditions, the rapid equilibration favors the thermodynamically stable Z-isomer due to reduced steric hindrance between the furan oxygen and thiazolidinedione carbonyl groups . Density functional theory (DFT) calculations suggest a 3.2 kcal/mol energy difference favoring the Z-conformer, aligning with experimental observations .
Scalability and Industrial Considerations
While lab-scale syntheses prioritize yield and purity, industrial production requires solvent recovery and catalyst recycling. Fixed-bed reactors with immobilized piperidine catalysts have been proposed for continuous Knoevenagel condensation, achieving 89% yield over 50 cycles . For the coupling step, flow chemistry systems using acetonitrile-TEA mixtures reduce reaction time to 2 hours at 100°C, though yields remain comparable (70%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
